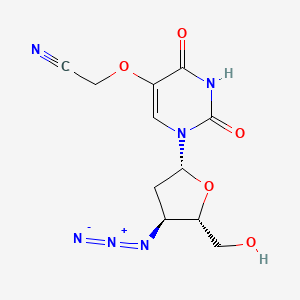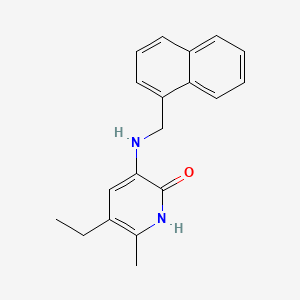![molecular formula C10H18O2 B12791299 1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 137720-42-4](/img/structure/B12791299.png)
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is a bicyclic acetal compound known for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- typically involves multiple steps starting from simpler precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . The reaction conditions often require the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are carried out in dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of necessary reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts like antimony pentafluoride. The reactions are typically carried out in solvents such as dichloromethane and under controlled temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ring-opening polymerization of the compound can yield polyacetals with specific structural units .
Scientific Research Applications
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential pharmaceutical applications.
Industry: The compound is used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- exerts its effects involves its reactivity with various reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through ring-opening mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo(3.2.1)octane, 1,5-dimethyl-: This compound has a similar bicyclic structure but with different substituents.
8-Azabicyclo(3.2.1)octane: This scaffold is central to tropane alkaloids and has different biological activities.
Uniqueness
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is unique due to its specific substituents and the resulting chemical properties.
Properties
CAS No. |
137720-42-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,5,7,7-tetramethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)6-5-7-10(4,11-8)12-9/h5-7H2,1-4H3 |
InChI Key |
PUFFWQKDMLTJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCC(O1)(O2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




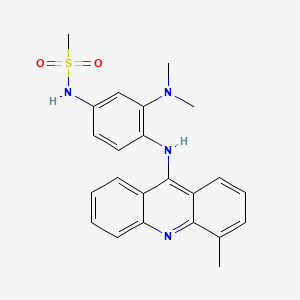
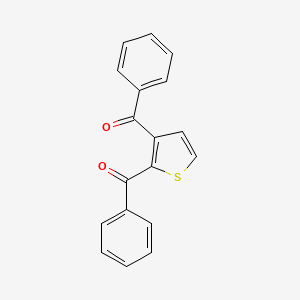
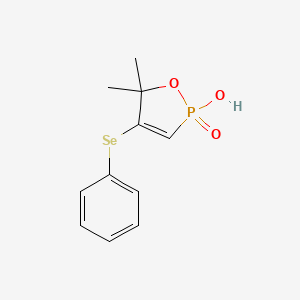


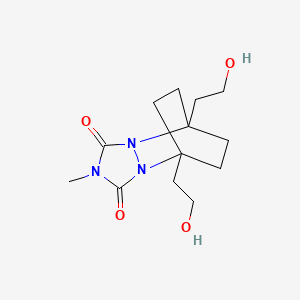
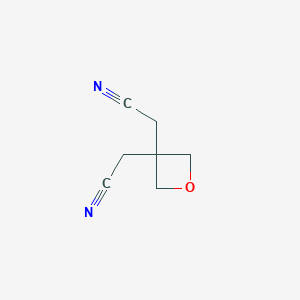
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
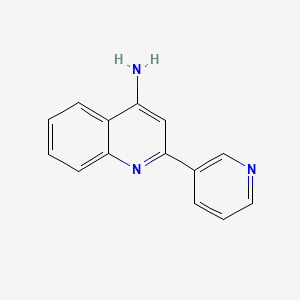
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
